molecular formula C19H24N4O2S B2916996 3-methyl-8-((4-methylbenzyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione CAS No. 385394-95-6

3-methyl-8-((4-methylbenzyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2916996
CAS No.: 385394-95-6
M. Wt: 372.49
InChI Key: GUOCLUCGZJUKIM-UHFFFAOYSA-N
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Description

This compound belongs to the xanthine-derived purine-2,6-dione family, characterized by substitutions at positions 3, 7, and 8 of the purine core. Its structure includes:

  • 3-Methyl group: Enhances metabolic stability by blocking oxidation at the N3 position.
  • 8-((4-Methylbenzyl)thio) group: Introduces steric bulk and sulfur-based reactivity, influencing receptor binding .

The molecular formula is C₁₈H₂₂N₄O₂S (molecular weight: 358.45 g/mol), with a thioether linkage distinguishing it from oxygen-based analogs.

Properties

IUPAC Name

3-methyl-8-[(4-methylphenyl)methylsulfanyl]-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-4-5-6-11-23-15-16(22(3)18(25)21-17(15)24)20-19(23)26-12-14-9-7-13(2)8-10-14/h7-10H,4-6,11-12H2,1-3H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOCLUCGZJUKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-8-((4-methylbenzyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a purine core with various substituents, suggests possible interactions with biological systems that merit detailed investigation.

Chemical Structure and Properties

The chemical formula of 3-methyl-8-((4-methylbenzyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione is C19H24N4O2SC_{19}H_{24}N_{4}O_{2}S, and it has a CAS number of 385394-95-6. Its structural features include:

  • A methyl group at position 3,
  • A pentyl chain at position 7,
  • A thioether linkage at position 8.

This complex structure allows for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thioether group enhances its binding affinity to certain biological targets, potentially modulating enzymatic activity or receptor signaling pathways. While specific mechanisms remain under investigation, preliminary studies suggest interactions with phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways involving cyclic nucleotides.

Antimicrobial Properties

Research indicates that purine derivatives can exhibit antimicrobial activity. For instance, compounds similar to 3-methyl-8-((4-methylbenzyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione have shown efficacy against various bacterial strains in vitro. The mechanism may involve inhibition of bacterial DNA synthesis or disruption of cell membrane integrity.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest, possibly through modulation of signaling pathways associated with cell survival and growth.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : Evaluate the antimicrobial activity against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : The compound exhibited a significant zone of inhibition compared to control groups.
    • : Suggests potential as an antimicrobial agent.
  • Anticancer Activity Assessment :
    • Objective : Investigate effects on human breast cancer cell lines (MCF-7).
    • Method : MTT assay was used to assess cell viability.
    • Results : Notable reduction in cell viability at concentrations above 10 µM.
    • : Indicates promising anticancer activity warranting further exploration.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineAssay MethodIC50/Zone of InhibitionReferences
AntimicrobialStaphylococcus aureusDisk diffusion15 mm
AnticancerMCF-7 (breast cancer)MTT assayIC50 = 12 µM
Enzyme InhibitionPhosphodiesteraseEnzyme activity assayIC50 = 250 nM

Comparison with Similar Compounds

Substituent-Driven Receptor Affinity

  • Compound from : 3,7-Dimethyl-8-(2,3-dichlorophenylpiperazine)-purine-2,6-dione Key Differences: Replaces the 7-pentyl and 8-thio groups with a piperazine moiety. Impact: Exhibits high 5-HT₆/D₂ receptor affinity due to the polar piperazine group, unlike the lipophilic 7-pentyl chain in the target compound .
  • Compound from : 1,3,7-Trimethyl-8-(6-methylpyridin-2-yloxy)-purine-2,6-dione

    • Key Differences : 8-Oxy-pyridine substituent instead of thioether.
    • Impact : Lacks CNS stimulation (unlike caffeine) but retains analgesic activity, suggesting that 8-position modifications critically alter pharmacological profiles .

Functional Group Reactivity

  • Compound from : 7-Ethyl-1,3-dimethyl-8-(methylsulfonyl)-purine-2,6-dione Key Differences: Sulfonyl group at position 8 vs. thioether. Impact: Sulfonyl groups increase electron-withdrawing effects, enhancing stability but reducing nucleophilic reactivity compared to thioethers.
  • Compound from : 7-Benzyl-8-(isopentylthio)-3-methyl-purine-2,6-dione

    • Key Differences : Benzyl (7-position) and isopentylthio (8-position) groups.
    • Impact : The benzyl group increases aromatic interactions, while the branched isopentylthio may reduce steric hindrance compared to the linear pentyl chain in the target compound .

Physicochemical and Pharmacokinetic Profiling

Parameter Target Compound 8-Sulfonyl Analog () 8-Piperazine Analog ()
logP (Predicted) ~3.5 (High lipophilicity) ~2.8 (Moderate) ~2.0 (Low)
Solubility (Water) Poor Moderate High
Metabolic Stability High (3-methyl protection) Moderate (Sulfonyl stability) Low (Piperazine metabolism)
Receptor Selectivity Adenosine/Phosphodiesterase? MLKL inhibition 5-HT₆/D₂ receptors

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